

An In-depth Technical Guide to the Mechanism of Action of GSK3532795

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor.[1][2] This class of antiretroviral drugs presents a novel mechanism of action, targeting the final stages of the viral life cycle.[1] This technical guide provides a comprehensive overview of the core mechanism of action of **GSK3532795**, detailing its molecular target, pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary mechanism of action of **GSK3532795** is the inhibition of the HIV-1 Gag polyprotein processing, a critical step in the formation of mature, infectious virions.[1][3] Specifically, **GSK3532795** targets and blocks the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][4] This cleavage is the final and rate-limiting step in the maturation process, which is mediated by the viral protease.[4]

By inhibiting this crucial cleavage, **GSK3532795** induces the production of immature, non-infectious viral particles.[3] These particles are unable to form the condensed conical core characteristic of mature virions, rendering them incapable of infecting new cells.[4]



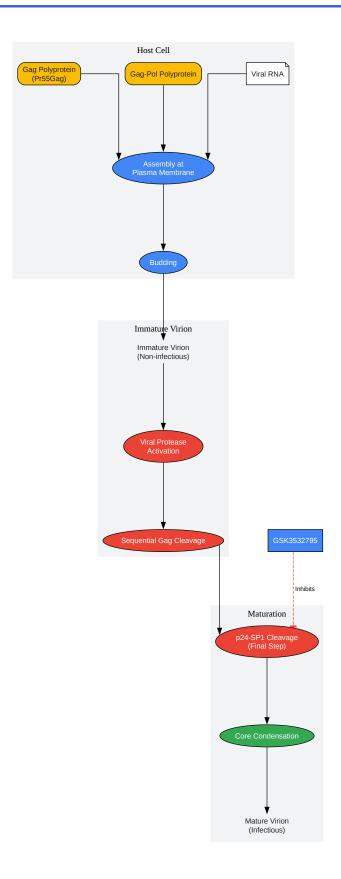
GSK3532795 demonstrated potent antiviral activity against both subtype B and subtype C HIV-1 and was generally well tolerated in clinical trials.[3] However, its development was discontinued due to gastrointestinal intolerability and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone it was combined with.[4]

Signaling Pathway and Molecular Interaction

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the matrix (MA), capsid (CA or p24), and nucleocapsid (NC) proteins, as well as smaller peptides like SP1 and SP2. The ordered cleavage of Gag is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one.

GSK3532795 is thought to bind within a six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This binding stabilizes the CA/SP1 six-helix bundle, which in turn reduces the ability of the HIV protease to access and cleave the peptide bond between CA and SP1.[4] This stabilization and subsequent inhibition of cleavage disrupt the maturation process.[4]





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Caption: HIV-1 maturation pathway and the inhibitory action of **GSK3532795**.



Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy, safety, and in vitro activity of **GSK3532795**.

Table 1: Efficacy of **GSK3532795** in Treatment-Naïve HIV-1-Infected Adults (Phase IIb, Week 24)[1][2]

Treatment Group (in combination with TDF/FTC)	Proportion of Patients with HIV-1 RNA < 40 copies/mL
GSK3532795 60 mg QD	76%
GSK3532795 120 mg QD	83%
GSK3532795 180 mg QD	80%
Efavirenz (EFV) 600 mg QD	77%

Table 2: Adverse Events of Interest (Phase IIb, Week 24)[1][2]

Adverse Event	GSK3532795 (all doses)	Efavirenz (EFV)
Serious Adverse Events	5%	9%
Adverse Events Leading to Discontinuation	5%	17%
Gastrointestinal Adverse Events	3-4 fold higher than EFV	-

Table 3: In Vitro Activity of GSK3532795[5]



HIV-1 Strain	EC50 (nM)
Wild-Type (WT)	1.9
WT (in human serum)	10.2
V370A Mutant	2.7
ΔV370 Mutant	13

Experimental Protocols In Vitro Selection of GSK3532795-Resistant Virus

Two primary methods were utilized for the in vitro selection of HIV-1 variants with reduced susceptibility to **GSK3532795**.[4]

- 1. Low Concentration Selection:
- Cell Line: MT-2 cells.
- Virus: NL4-3 Gag P373S virus.
- Protocol:
 - Infect 2 x 10⁶ MT-2 cells with the virus at a multiplicity of infection (MOI) of 0.005.
 - Culture the infected cells at a density of 2 x 10⁵ cells/mL in the presence of GSK3532795 at 1x or 2x the EC50 for the starting virus.
 - Monitor the culture for 100% cytopathic effect (CPE).
 - At the end of each passage (upon observing 100% CPE), transfer 25 μL of the culture supernatant to a fresh cell culture (10 mL, 2 x 10⁵ cells/mL) with a 2-fold increased concentration of GSK3532795.
 - Continue passaging until compound cytotoxicity is observed (terminated after passage 8 in the cited study).
 - A no-drug control is passaged in parallel.



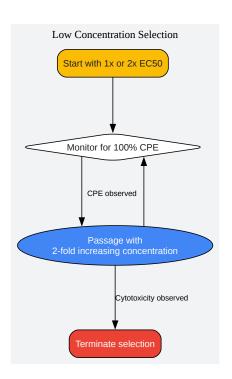


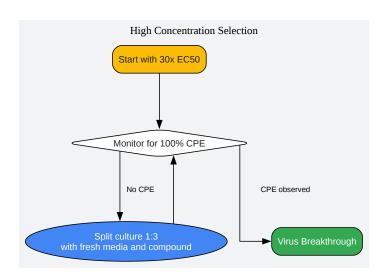


2. High Concentration Selection:

- Cell Line: Not explicitly stated, but likely MT-2 cells as in the low concentration protocol.
- Virus: Not explicitly stated.
- · Protocol:
 - Perform virus breakthrough experiments in the presence of a fixed high concentration of GSK3532795 (30 x EC50).
 - Initiate infections at both low (0.005) and high (0.05) MOI.
 - Every 3-4 days, split the cultures 1:3 into fresh media containing the same concentration of the compound.
 - A no-drug control is cultured in parallel.
 - Virus breakthrough is defined as the observation of 100% CPE.







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Caption: In vitro resistance selection experimental workflow.

PhenoSense™ Gag/PR Assay

The PhenoSense™ Gag/PR assay (Monogram Biosciences) is a phenotypic assay used to measure the susceptibility of HIV-1 to antiretroviral drugs, including maturation inhibitors. While a detailed proprietary protocol is not publicly available, the general steps are as follows:



- Viral RNA Isolation and Amplification: Gag and protease (PR) coding regions are amplified from patient-derived HIV-1 RNA using reverse transcription-polymerase chain reaction (RT-PCR).
- Recombinant Virus Construction: The amplified Gag-PR sequences are inserted into a proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain.
 This vector also contains a reporter gene, such as luciferase.
- Virus Production: The recombinant vector is transfected into host cells to produce infectious virus particles that contain the patient-derived Gag-PR sequences.
- Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., **GSK3532795**).
- Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
- IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-change in IC50 for the patient-derived virus is determined by comparing its IC50 to that of a wild-type reference virus.

Conclusion

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that acts by specifically blocking the cleavage of the Gag polyprotein between the p24 capsid and SP1. This inhibition leads to the production of non-infectious virions. While its clinical development was halted, the study of **GSK3532795** has provided valuable insights into the HIV-1 maturation process and has paved the way for the development of other maturation inhibitors. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the field of HIV-1 drug development.

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